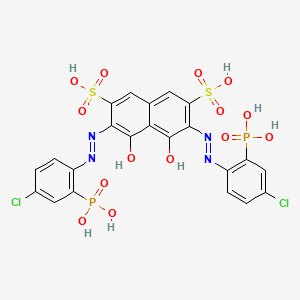

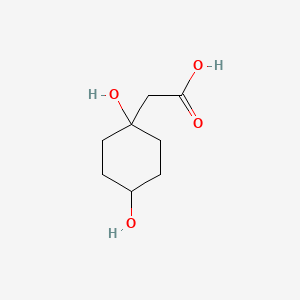

![molecular formula C24H25ClN4O4 B1148384 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride CAS No. 1781880-34-9](/img/structure/B1148384.png)

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RP 001 is a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist (EC50 = 9 pM). It is competitive with W146, a selective S1P1 antagonist, and induces internalization and polyubiquitination of S1P1 in a dose-dependent manner. RP 001 induces dose-dependent lymphopenia in mice (EC50 = 0.03 mg/kg). It reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice but has no effect in vivo. RP 001 also completely inhibits M. stadtmanae (MSS) rechallenge-induced enlargement of B cell-rich tertiary lymphoid tissues (TLTs) and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis.

Mécanisme D'action

Target of Action

RP 001 hydrochloride is a potent agonist of S1P1 receptors . S1P1, also known as EDG1, is a G-protein coupled receptor that plays a crucial role in regulating lymphocyte trafficking, vascular development, and integrity .

Mode of Action

RP 001 hydrochloride selectively interacts with S1P1 receptors, inducing their internalization and polyubiquitination . This interaction is highly specific, with RP 001 hydrochloride showing little activity on S1P2-S1P4 and only moderate affinity for S1P5 .

Biochemical Pathways

The interaction of RP 001 hydrochloride with S1P1 receptors affects the sphingosine-1-phosphate (S1P) pathway . This pathway impacts multiple cellular functions, including anti-inflammatory and anti-apoptotic effects, and promotes remyelination .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for RP 001 hydrochloride are not readily available, it’s known that the compound induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg . This suggests that RP 001 hydrochloride is readily absorbed and distributed in the body to exert its effects.

Result of Action

The activation of S1P1 receptors by RP 001 hydrochloride leads to a reduction in inflammation and apoptosis, thereby improving the outcome in several central nervous system (CNS) diseases . For instance, treatment with RP 001 hydrochloride has been shown to improve neurological outcomes after subarachnoid hemorrhage .

Analyse Biochimique

Biochemical Properties

RP 001 hydrochloride plays a significant role in biochemical reactions. It interacts with the S1P1 receptor, a type of G-protein coupled receptor . The interaction between RP 001 hydrochloride and S1P1 leads to the internalization and polyubiquitination of the S1P1 receptor .

Cellular Effects

RP 001 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating the S1P1 receptor signaling pathway . This modulation can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of RP 001 hydrochloride involves binding to the S1P1 receptor, leading to its activation . This activation triggers a cascade of intracellular events, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RP 001 hydrochloride change over time. It induces dose-dependent lymphopenia in mice

Dosage Effects in Animal Models

The effects of RP 001 hydrochloride vary with different dosages in animal models. For instance, it induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg .

Metabolic Pathways

RP 001 hydrochloride is involved in the sphingosine-1-phosphate metabolic pathway . It interacts with the S1P1 receptor, which plays a crucial role in this pathway .

Propriétés

IUPAC Name |

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPGSGYEFGEZAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)